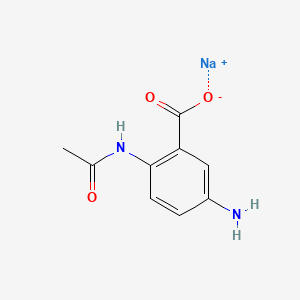

Sodium 2-(acetylamino)-5-aminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

85237-54-3 |

|---|---|

Molecular Formula |

C9H9N2NaO3 |

Molecular Weight |

216.17 g/mol |

IUPAC Name |

sodium;2-acetamido-5-aminobenzoate |

InChI |

InChI=1S/C9H10N2O3.Na/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14;/h2-4H,10H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |

InChI Key |

SBLCFKDQDWZAJH-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Acetylamino 5 Aminobenzoate and Its Parent Acid

Strategic Approaches to 2-(acetylamino)-5-aminobenzoic Acid Synthesis

The creation of 2-(acetylamino)-5-aminobenzoic acid relies on established organic chemistry reactions, primarily focusing on the selective introduction of an acetyl group and the management of amino and nitro functionalities on a benzoic acid core.

The direct acylation of a diamine, such as 2,5-diaminobenzoic acid, presents a primary route to forming the mono-acetylated product. The main challenge in this approach is achieving selectivity, as the presence of two nucleophilic amino groups can lead to diacylation. rsc.org To overcome this, specific strategies are employed. One innovative method uses carbon dioxide as a temporary, traceless protecting group to control the reactivity of the diamine, thus favoring mono-acylation. rsc.orgdntb.gov.ua Other techniques involve the pre-treatment of the symmetrical diamine with reagents like 9-borabicyclononane (B1260311) (9-BBN) which selectively deactivates one nitrogen atom, thereby suppressing the undesired diacylation and promoting the mono-acylated product. acs.org Furthermore, the use of 1,1'-Carbonyldiimidazole (CDI) has been shown to be an efficient and green protocol for the monoacylation of symmetrical diamines. rsc.org Intramolecular delivery of the acyl group, by incorporating a catalytic moiety like 4-(dimethylamino)pyridine (DMAP) within the molecule, can also achieve regioselective monoacylation. acs.org

A more controlled and widely applicable method involves a multi-step synthesis that begins with a suitably substituted nitrobenzoic acid. This pathway typically involves the protection of an existing amino group by acetylation, followed by the chemical reduction of a nitro group to the second amino group. A common precursor for this route is 5-acetamido-2-nitrobenzoic acid. nih.gov

The critical step in this sequence is the reduction of the nitro group. A variety of methods are available for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.orgnumberanalytics.com These methods can be broadly categorized into chemical reductions and catalytic hydrogenations. numberanalytics.com

Catalytic Hydrogenation: This is a highly efficient method often employed on an industrial scale. numberanalytics.comnumberanalytics.com It involves using hydrogen gas with a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgnumberanalytics.comcommonorganicchemistry.com This method is often preferred for its clean reaction profile and high yields. commonorganicchemistry.com

Chemical Reduction: This involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com Tin(II) chloride (SnCl2) is known for providing a mild method for this transformation, capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be used. wikipedia.org

A representative reaction scheme would be the acetylation of 2-amino-5-nitrobenzoic acid to yield 2-acetylamino-5-nitrobenzoic acid, followed by the reduction of the nitro group to produce the final 2-(acetylamino)-5-aminobenzoic acid.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reduction Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | Varies (pressure, temperature) | Highly efficient, widely used in industry. wikipedia.orgnumberanalytics.comcommonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl or Acetic Acid | Acidic media | A classic and robust method. masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | Acidic or neutral solution | Mild conditions, good for sensitive substrates. wikipedia.orgcommonorganicchemistry.com |

The synthesis of positional isomers of aminobenzoic acids often follows similar principles of nitration, reduction, and other functional group interconversions. For example, the synthesis of 2-hydroxy-5-aminobenzoic acid can be achieved by the nitration of salicylic (B10762653) acid to 5-nitrosalicylic acid, followed by reduction. google.com Another approach is the Kolbe-Schmitt reaction using p-aminophenol as a starting material. google.com The synthesis of 3-aminobenzoic acid has been demonstrated through a one-pot oxo-reduction process starting from 3-nitrobenzaldehyde (B41214) in subcritical water. mdpi.com Furthermore, the preparation of 2-chloro-5-aminobenzoic acid involves the nitration of ortho-chloro-benzoic acid followed by reduction, where controlling the pH is crucial for isolating the product. google.com These examples highlight the versatility of standard aromatic chemistry in creating a wide array of substituted aminobenzoate structures.

Formation of Alkali Metal Salts of Aminobenzoates

The formation of Sodium 2-(acetylamino)-5-aminobenzoate from its parent acid is a straightforward acid-base neutralization reaction. Carboxylic acids, including aminobenzoic acid derivatives, readily react with strong and weak bases to form salts. wikipedia.orglibretexts.orglibretexts.org To prepare the sodium salt, 2-(acetylamino)-5-aminobenzoic acid is treated with a sodium-containing base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). wikipedia.orglibretexts.org The reaction with sodium hydroxide produces the sodium carboxylate salt and water. libretexts.orgyoutube.com

The general reaction is: RCOOH + NaOH → RCOONa + H₂O wikipedia.org

This process results in an ionic salt that is typically soluble in water. libretexts.org The stability of the resulting carboxylate ion is enhanced by resonance, which delocalizes the negative charge between the two oxygen atoms of the carboxyl group. wikipedia.org

Biocatalytic and Biosynthetic Pathways for Aminobenzoic Acid Derivatives

While this compound is a synthetic compound, nature provides elegant and efficient enzymatic pathways for producing core aminobenzoic acid structures. These pathways are crucial for the biosynthesis of essential metabolites in many organisms. researchgate.netmdpi.com

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, plants, and some protozoans to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds. researchgate.netwikipedia.orgnih.gov This pathway is absent in mammals, making its enzymes attractive targets for antimicrobial drugs. researchgate.netnih.gov

The pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate and culminates in the formation of chorismate (chorismic acid), a critical branch-point intermediate. researchgate.netwikipedia.orgnumberanalytics.combioone.org

Table 2: Key Enzymes of the Shikimate Pathway

| Enzyme | Function |

|---|---|

| DAHP synthase | Condenses PEP and erythrose-4-phosphate. numberanalytics.com |

| 3-dehydroquinate (B1236863) synthase | Converts DAHP to 3-dehydroquinate. bioone.org |

| 3-dehydroquinate dehydratase | Dehydrates 3-dehydroquinate to 3-dehydroshikimate. wikipedia.org |

| Shikimate dehydrogenase | Reduces 3-dehydroshikimate to shikimate. wikipedia.org |

| Shikimate kinase | Phosphorylates shikimate to shikimate-3-phosphate (B1206780). wikipedia.org |

| EPSP synthase | Converts shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate. wikipedia.org |

From chorismate, various pathways diverge to produce other important compounds. nih.gov Of particular relevance is the biosynthesis of para-aminobenzoic acid (PABA), a key component of folate. wikipedia.orggoogle.com The synthesis of PABA from chorismate is typically a two-step process catalyzed by a set of enzymes collectively known as p-aminobenzoate synthase. researchgate.netacs.orgnih.gov

Aminodeoxychorismate synthase (ADC synthase): This enzyme converts chorismate into 4-amino-4-deoxychorismate (ADC). wikipedia.orgymdb.ca In many bacteria, like E. coli, this synthase is a complex of two proteins, PabA and PabB. nih.govdrugbank.comebi.ac.ukuniprot.org PabA acts as a glutamine amidotransferase, supplying ammonia, which PabB then uses to convert chorismate to ADC. nih.govdrugbank.com

Aminodeoxychorismate lyase (ADC lyase or PabC): This enzyme catalyzes the elimination of pyruvate (B1213749) from ADC to form PABA. wikipedia.orgresearchgate.net

These biocatalytic routes highlight the sophisticated and efficient machinery that organisms have evolved to produce foundational aromatic molecules from simple precursors. mdpi.com

Metabolic Engineering for Aminobenzoate Production

As an alternative to petroleum-based chemical synthesis, which can involve toxic materials and environmental pollutants, metabolic engineering offers a sustainable and environmentally friendly route to producing aminobenzoic acids and their derivatives. mdpi.com This approach utilizes engineered microorganisms to convert renewable feedstocks like glucose into valuable aromatic compounds. mdpi.comresearchgate.net

The biosynthesis of most aromatic compounds in microorganisms, including aminobenzoic acids, originates from the shikimate pathway. mdpi.com This central metabolic route converts simple carbohydrate precursors, such as phosphoenolpyruvic acid (PEP) and erythrose-4-phosphate (E4P), into chorismate. mdpi.comresearchgate.net Chorismate is a critical branch-point intermediate from which para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (OABA) are derived. mdpi.comresearchgate.net

Researchers have successfully engineered various microorganisms to enhance the production of different aminobenzoates.

Engineered Escherichia coli for PABA Production: E. coli has been a primary target for metabolic engineering to overproduce PABA. Strategies typically involve overexpressing the genes responsible for the conversion of chorismate to PABA: pabA and pabB (which encode the two subunits of aminodeoxychorismate synthase) and pabC (encoding aminodeoxychorismate lyase). nih.govtandfonline.com To increase the carbon flux into the aromatic pathway, a feedback-resistant version of the aroF gene, which encodes a DAHP synthase, is also commonly overexpressed. researchgate.netnih.gov In one study, introducing codon-optimized pabAB genes from Corynebacterium efficiens into an E. coli strain that also overexpressed aroF and pabC led to the production of 4.8 g/L of PABA in a fed-batch culture, with a yield of 21% from glucose. nih.govtandfonline.com

Engineered Corynebacterium glutamicum for Aminobenzoate Production: Corynebacterium glutamicum has been engineered to produce 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a precursor for thermostable bioplastics. nih.govresearchgate.net This was achieved by introducing the griH and griI genes from Streptomyces griseus, which encode the enzymes that catalyze the formation of the 3,4-AHBA aromatic ring from primary metabolites. nih.gov One engineered strain produced 5.6 g/L of 3,4-AHBA in a fed-batch culture. nih.gov Studies have also shown that production can be significantly enhanced by using feedstocks like sweet sorghum juice, which contains amino acids like leucine (B10760876) that boost biosynthesis. elsevierpure.com

Engineered Bacillus subtilis for PABA Production: Bacillus subtilis is another microorganism suitable for metabolic engineering. To enhance PABA production, engineering strategies have included overexpressing the pabAB and pabC genes from other bacteria, such as Corynebacterium callunae and Xenorhabdus bovienii. nih.gov One engineered strain of B. subtilis achieved a PABA titer of 3.22 g/L in shake flasks. nih.gov

| Engineered Microorganism | Genetic Modifications | Substrate | Product | Titer/Yield | Reference(s) |

| Escherichia coli | Overexpression of aroFfbr, pabA, pabB, pabC; Introduction of codon-optimized pabAB from C. efficiens | Glucose | para-Aminobenzoic acid (PABA) | 4.8 g/L (21% yield) | nih.govtandfonline.com |

| Corynebacterium glutamicum | Expression of griH and griI from S. griseus; Deletion of ldh gene | Glucose | 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) | 5.6 g/L | nih.gov |

| Bacillus subtilis | Overexpression of pabAB from C. callunae and pabC from X. bovienii; Knockout of aroH | Glucose / Xylose | para-Aminobenzoic acid (PABA) | 3.22 g/L | nih.gov |

Chemical Transformations and Reactivity of Sodium 2 Acetylamino 5 Aminobenzoate Derivatives

Reactions at the Acetylamino Moiety

The acetylamino group (-NHCOCH₃) in derivatives of sodium 2-(acetylamino)-5-aminobenzoate is a key modulator of the reactivity of the aromatic ring. Compared to a primary amino group, the acetylamino group is a less potent activating group for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for donation into the benzene (B151609) ring.

One of the primary reactions involving the acetylamino moiety is its hydrolysis, also known as deacetylation. This reaction can be carried out under either acidic or basic conditions to yield the corresponding 2,5-diaminobenzoic acid derivative. This transformation is often employed in multi-step syntheses where the acetyl group serves as a protecting group for the amino functionality at the 2-position, allowing for selective reactions at other sites of the molecule.

Reactions at the Primary Amino Functionality (e.g., Acylation, Schiff Base Formation, Diazotization)

The primary amino group (-NH₂) at the 5-position is a versatile site for a variety of chemical modifications, including acylation, Schiff base formation, and diazotization.

Acylation: The primary amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction introduces a new acyl group onto the nitrogen atom, forming a diamide derivative. The reactivity of the primary amino group towards acylation is generally higher than that of the acetylamino group due to the greater nucleophilicity of the nitrogen in the primary amine.

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. These compounds contain a carbon-nitrogen double bond (C=N) and are important intermediates in various organic syntheses. The formation of Schiff bases is a reversible reaction that is typically carried out under conditions that favor the removal of water.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate. Diazonium salts can undergo a variety of subsequent reactions, most notably azo coupling. In this reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (a coupling component), such as a phenol or another aniline derivative, to form an azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are widely used as dyes and pigments due to their extended conjugated systems which absorb light in the visible region. The general scheme for the synthesis of an azo dye involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic partner chemrxiv.org.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid chloride, Acid anhydride | Amide |

| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Azo Coupling | Diazonium salt, Activated aromatic ring | Azo Compound |

Reactions at the Carboxylate Functionality (e.g., Esterification, Amide Formation, Decarboxylation)

The carboxylate group (-COO⁻Na⁺) is the deprotonated form of a carboxylic acid and is generally less reactive towards nucleophilic acyl substitution than the corresponding carboxylic acid or its activated derivatives. However, it can still participate in several important reactions.

Esterification: To form an ester, the carboxylate is typically first protonated to the carboxylic acid (-COOH) by treatment with a strong acid. The resulting carboxylic acid can then be esterified by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This is an equilibrium reaction, and to drive it towards the product, either the alcohol is used in excess or the water formed during the reaction is removed.

Amide Formation: Similar to esterification, the formation of an amide from the carboxylate requires initial protonation to the carboxylic acid. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC). This activated intermediate then readily reacts with an amine to form the corresponding amide.

Decarboxylation: The removal of the carboxylate group as carbon dioxide is known as decarboxylation. For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder in quinoline. The stability of the resulting aryl anion is a key factor in the feasibility of the reaction.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the benzene ring of 2-(acetylamino)-5-aminobenzoate derivatives is governed by the directing effects of the existing functional groups.

Electrophilic Aromatic Substitution: The acetylamino group is an ortho-, para-directing and activating group, although it is less activating than a primary amino group. The primary amino group is a strong ortho-, para-directing and activating group. The carboxylate group (or carboxylic acid under acidic reaction conditions) is a meta-directing and deactivating group.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at positions that are activated by the electron-donating groups and where steric hindrance is minimized. Given the positions of the existing substituents (1, 2, and 4 positions are occupied if we consider the carboxylate as position 1), the incoming electrophile would be directed to the positions ortho and para to the amino and acetylamino groups. The strong activating effect of the primary amino group at position 5 will strongly direct incoming electrophiles to its ortho positions (positions 4 and 6). The acetylamino group at position 2 will direct to its ortho (position 3) and para (position 5, which is already substituted) positions. The carboxylate group at position 1 will direct to its meta positions (positions 3 and 5).

Considering the combined effects, the most likely positions for electrophilic attack would be positions 4 and 6, which are ortho to the strongly activating primary amino group. The outcome of a specific reaction will depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on the benzene ring of 2-(acetylamino)-5-aminobenzoate derivatives is generally difficult. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (like a halide). The existing substituents on the 2-(acetylamino)-5-aminobenzoate ring are primarily electron-donating or weakly deactivating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAAr mechanism. Therefore, for nucleophilic aromatic substitution to occur, the aromatic ring would likely need to be further modified with appropriate activating groups.

Oxidation and Reduction Processes of Aminobenzoate Derivatives

The aminobenzoate core of the molecule can participate in both oxidation and reduction reactions, primarily involving the amino groups and the aromatic ring.

Oxidation: Aromatic amines are susceptible to oxidation, and the products can be complex, depending on the oxidizing agent and reaction conditions. The primary amino group can be oxidized to various functional groups, including nitroso (-NO), nitro (-NO₂), or can lead to the formation of polymeric materials (like aniline black from aniline). The oxidation of p-aminobenzoic acid, a related compound, to p-nitrobenzoic acid has been reported.

Reduction: Reduction reactions are particularly relevant for derivatives of 2-(acetylamino)-5-aminobenzoate that contain reducible functional groups. For instance, if a nitro group were introduced onto the aromatic ring through an electrophilic nitration reaction, this nitro group could be subsequently reduced to an amino group. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (using H₂ gas and a metal catalyst like Pd, Pt, or Ni) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This reduction strategy is a common synthetic route to introduce additional amino groups onto an aromatic ring.

Complexation and Supramolecular Assembly (e.g., metal complexes, hydrogen bonding motifs)

The functional groups present in 2-(acetylamino)-5-aminobenzoate derivatives provide multiple sites for non-covalent interactions, leading to the formation of metal complexes and intricate supramolecular assemblies.

Metal Complexes: The carboxylate group is an excellent ligand for coordinating with metal ions. It can act as a monodentate or bidentate ligand. The amino and acetylamino groups can also coordinate with metal ions through their nitrogen atoms, although the coordinating ability of the acetylamino nitrogen is reduced due to resonance. The ability of aminobenzoic acids to form complexes with various metal ions is well-documented. These complexes can exhibit diverse structures, from simple mononuclear species to complex coordination polymers. The specific geometry and stoichiometry of the metal complex will depend on the metal ion, the ligand-to-metal ratio, the pH of the solution, and the presence of other coordinating ligands.

Hydrogen Bonding and Supramolecular Assembly: The amino, acetylamino, and carboxylate (or carboxylic acid) groups are all capable of participating in hydrogen bonding as both donors and acceptors. The N-H groups of the primary amine and the acetylamino group can act as hydrogen bond donors. The oxygen atoms of the carboxylate and the carbonyl group of the acetylamino moiety can act as hydrogen bond acceptors.

These hydrogen bonding interactions can lead to the formation of well-defined supramolecular structures in the solid state. For example, the crystal structure of 2-acetylamino-benzoic acid reveals the presence of both intramolecular and intermolecular hydrogen bonds. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice. In solution, hydrogen bonding can lead to the formation of dimers or larger aggregates. The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking between the aromatic rings, can result in the formation of complex and ordered supramolecular architectures.

| Interaction Type | Participating Functional Groups | Resulting Structure |

| Metal Coordination | Carboxylate, Amino, Acetylamino | Metal Complexes (mononuclear, polynuclear) |

| Hydrogen Bonding | Amino (N-H), Acetylamino (N-H, C=O), Carboxylate (C=O, O⁻) | Dimers, Chains, Sheets, 3D Networks |

| π-π Stacking | Aromatic Ring | Stacked arrangements |

Chemical Aspects of Biotransformation (e.g., metabolic conversion of 2-(acetylamino)-5-aminobenzoic acid)

The biotransformation of xenobiotics, including derivatives of 2-(acetylamino)-5-aminobenzoic acid, involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate their excretion from the body. These metabolic conversions can be broadly categorized into Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups and are primarily mediated by cytochrome P450 enzymes. For a molecule like 2-(acetylamino)-5-aminobenzoic acid, potential Phase I reactions could include:

Hydroxylation of the aromatic ring: The introduction of a hydroxyl group at one of the available positions on the benzene ring.

N-deacetylation: The enzymatic hydrolysis of the acetylamino group to yield a primary amino group.

Oxidation of the amino group: The primary amino group could be oxidized to a hydroxylamine or a nitroso derivative.

Phase II Reactions: These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules. Common Phase II reactions include:

Glucuronidation: The addition of glucuronic acid, a highly water-soluble sugar derivative, to hydroxyl, carboxyl, or amino groups. The carboxylate and amino groups of 2-(acetylamino)-5-aminobenzoic acid and its hydroxylated metabolites would be primary sites for glucuronidation.

Sulfation: The conjugation with a sulfonate group, which also significantly increases water solubility.

Acetylation: While the molecule already contains an acetyl group, the primary amino group could potentially undergo further acetylation.

Amino acid conjugation: The carboxylate group can be conjugated with amino acids, such as glycine or glutamine.

The specific metabolic pathways and the resulting metabolites of 2-(acetylamino)-5-aminobenzoic acid would depend on the specific enzymes present in the organism and the individual's metabolic profile. The chemical nature of the metabolites, particularly their increased polarity, is a direct consequence of these biotransformation reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for Sodium 2 Acetylamino 5 Aminobenzoate

Vibrational Spectroscopy Applications (e.g., Infrared, Raman, Surface-Enhanced Raman Scattering)

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules, providing a fingerprint based on the vibrations of chemical bonds. For Sodium 2-(acetylamino)-5-aminobenzoate, Infrared (IR) and Raman spectroscopy offer a detailed picture of its functional groups.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino (-NH2) group would be indicated by stretching vibrations in the 3500-3100 cm⁻¹ region. The acetylamino (-NHCOCH3) group will show a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend and C-N stretch) near 1550 cm⁻¹. The carboxylate (-COO⁻) group, formed by the deprotonation of the carboxylic acid in the presence of the sodium ion, is identified by its asymmetric and symmetric stretching vibrations, typically found around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The difference in the wavenumber between these two bands can provide information about the coordination of the carboxylate group with the sodium ion. nih.gov

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For this compound, the substituted benzene (B151609) ring would produce characteristic bands. Similar to IR, the amide and carboxylate vibrations would also be observable.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.govresearchgate.net This technique could be particularly insightful for studying this compound at low concentrations or for probing its interaction with metal surfaces. The enhancement effect is strongest for vibrational modes perpendicular to the surface. It would be expected that the vibrations of the aromatic ring and the carboxylate group would be significantly enhanced, providing information about the molecule's orientation on the metal substrate. scbt.com The enhancement of the carboxylate stretching modes would suggest that this group is involved in the adsorption process onto the positively charged metal surface. scbt.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy provides information on the number and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the amine protons, the amide proton, and the acetyl methyl protons. The aromatic region would show a complex splitting pattern due to the three protons on the substituted benzene ring. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing acetylamino and carboxylate groups. The protons of the amino group (-NH₂) would likely appear as a broad singlet, as would the amide proton (-NH), with their chemical shifts being dependent on the solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carboxylate carbon (-COO⁻) would be observed at the most downfield region of the spectrum, typically around 170-180 ppm. The carbonyl carbon of the acetyl group (-COCH₃) would also be in the downfield region. The six aromatic carbons would have chemical shifts in the range of 110-150 ppm, with their exact positions determined by the electronic effects of the substituents. The methyl carbon of the acetyl group would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on analogous compounds and general NMR principles.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 | 110 - 150 |

| Amine (-NH₂) | Broad singlet | - |

| Amide (-NH) | Broad singlet | - |

| Acetyl (-CH₃) | ~2.0 - 2.2 | ~20 - 25 |

| Carboxylate (-COO⁻) | - | ~170 - 180 |

| Acetyl Carbonyl (C=O) | - | ~168 - 172 |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Hyphenated MS Techniques like LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound, HRMS is crucial for confirming its elemental formula. The calculated exact mass of the neutral molecule (C₉H₁₀N₂O₃) is 194.0691 g/mol , and for the sodium salt (C₉H₉N₂NaO₃), the monoisotopic mass is 216.0511 Da. nih.gov HRMS can distinguish this compound from others with the same nominal mass but different elemental compositions.

Hyphenated MS Techniques like LC-MS/MS combine the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is a highly sensitive and selective method for the quantification of this compound in complex mixtures. In an LC-MS/MS experiment, the compound would first be separated from other components by HPLC. It would then be ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of the parent acid would be selected. This precursor ion is then fragmented to produce characteristic product ions. The specific transitions from the precursor ion to the product ions can be monitored for highly selective and sensitive quantification.

X-ray Diffraction Analysis (e.g., Single Crystal and Powder Diffraction for structural insights)

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phase or phases present. For this compound, PXRD would be used to confirm its crystallinity, identify the specific crystalline form (polymorph), and assess the purity of the bulk material. mdpi.com The presence of sharp peaks in the diffraction pattern is indicative of a well-ordered crystalline material. mdpi.com

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method has been described for the analysis of the parent compound, 2-(acetylamino)-5-aminobenzoic acid. nih.gov This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov Such a method would be suitable for determining the purity of this compound and for quantifying it in various samples.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of polar functional groups. However, after appropriate derivatization to increase its volatility (e.g., by esterification of the carboxylate and silylation of the amino and amide groups), GC analysis could be performed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of compounds. For the analysis of this compound, a silica (B1680970) gel 60 F254 plate would likely be used as the stationary phase. fishersci.com A mobile phase consisting of a mixture of a non-polar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acid or base to improve spot shape would be employed. researchgate.netfishersci.com The separated spots can be visualized under UV light.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the purity and identity of the compound.

For This compound (C₉H₉N₂NaO₃) , the theoretical elemental composition is:

Carbon (C): 50.00%

Hydrogen (H): 4.20%

Nitrogen (N): 12.96%

Sodium (Na): 10.64%

Oxygen (O): 22.20%

For the parent acid, 2-(acetylamino)-5-aminobenzoic acid (C₉H₁₀N₂O₃) , the theoretical elemental composition is:

Carbon (C): 55.67%

Hydrogen (H): 5.19%

Nitrogen (N): 14.43%

Oxygen (O): 24.71%

The experimentally determined percentages should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the elemental composition of the synthesized compound. mdpi.com

Ion Mobility-Mass Spectrometry for Conformer Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. This technique can distinguish between different conformational isomers (conformers) of a molecule that have the same mass-to-charge ratio. While there are no specific reports on the IM-MS analysis of this compound, this technique holds significant potential for its characterization.

By coupling ion mobility separation with mass spectrometry, it would be possible to investigate the different gas-phase conformations of the this compound ion. This could provide insights into the intramolecular interactions, such as hydrogen bonding, that stabilize specific three-dimensional structures. The collision cross-section (CCS), a measure of the ion's size and shape, can be determined for each conformer, providing a unique identifying characteristic.

Computational and Theoretical Chemistry of 2 Acetylamino 5 Aminobenzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the properties of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for studying the geometry and electronic characteristics of 2-(acetylamino)-5-aminobenzoate. nih.gov DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular structures and vibrational frequencies. nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org

For aminobenzoic acid derivatives, the HOMO is typically localized over the electron-donating amino group and the aromatic ring, while the LUMO is often distributed over the electron-withdrawing carboxyl group. nih.govmdpi.com This distribution dictates the regions of the molecule that are prone to electrophilic and nucleophilic attack, respectively. In the case of 2-(acetylamino)-5-aminobenzoate, the presence of both an amino and an acetylamino group influences the electron density distribution across the benzene (B151609) ring.

Table 1: Representative Frontier Molecular Orbital Energies for Aminobenzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-aminobenzoic acid | -5.89 | -0.98 | 4.91 |

| 4-aminobenzoic acid | -6.02 | -1.15 | 4.87 |

| 2-amino-5-bromobenzoic acid methyl ester | -6.45 | -1.89 | 4.56 |

Note: The data presented are representative values for related aminobenzoic acid derivatives based on DFT calculations and are intended to illustrate the expected range for 2-(acetylamino)-5-aminobenzoate.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For aminobenzoic acid derivatives, the MEP typically shows negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and acetyl groups, indicating these are sites susceptible to electrophilic attack. researchgate.net The regions around the amino group's hydrogen atoms and the carboxylic acid proton generally exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction. researchgate.netresearchgate.net These maps are invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital Analysis

Table 2: Selected NBO Analysis Data for a Representative Aminobenzoic Acid Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amino) | π* (C-C aromatic) | ~20-40 |

| LP(1) O(carbonyl) | σ* (N-C) | ~5-15 |

| LP(2) O(carboxyl) | π* (C=O) | ~25-50 |

Note: This table provides illustrative stabilization energies for interactions common in aminobenzoic acid derivatives. Actual values for 2-(acetylamino)-5-aminobenzoate would require specific calculations.

Conformational Analysis and Potential Energy Surface Scans

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of 2-(acetylamino)-5-aminobenzoic acid involves exploring the potential energy surface by rotating key single bonds, such as the C-N bond of the acetylamino group and the C-C bond connecting the carboxyl group to the ring. X-ray crystallography studies of the related 2-acetylamino-benzoic acid show that the nitrogen of the amide group and the carbon of the acid group deviate from the plane of the phenyl ring. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds. researchgate.net Theoretical calculations can map the energy changes associated with these rotations to identify the most stable conformers and the energy barriers between them. The planarity of the molecule and the orientation of the substituent groups are crucial for its interaction with biological targets. nih.govacs.org

Theoretical Studies on Protonation Equilibria and Sites

The protonation state of 2-(acetylamino)-5-aminobenzoate is critical for its solubility and interaction in biological systems. The molecule possesses multiple potential protonation sites: the amino group, the carboxylate group, and the nitrogen and oxygen atoms of the acetylamino group. Theoretical calculations can predict the pKa values for these sites and determine the most likely protonation sequence. Generally, in aminobenzoic acids, the carboxyl group is the most acidic, followed by the amino group, which is basic. The presence of the acetylamino group will modulate the basicity of the primary amino group and the acidity of the carboxylic acid through inductive and resonance effects. Computational studies on similar molecules like p-aminobenzoic acid have explored its protonation dynamics in different environments. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between 2-(acetylamino)-5-aminobenzoate and its environment, such as water molecules or biological macromolecules. nih.gov These simulations model the movement of atoms over time, offering insights into how the molecule forms hydrogen bonds and other non-covalent interactions. For aminobenzoic acid derivatives, MD simulations have been used to study their binding efficacy with DNA, revealing the importance of specific binding sites and the resulting structural dynamics of the complex. nih.gov Such simulations can elucidate the stability of different conformations in solution and the dynamic nature of the hydrogen bonding network that stabilizes the molecule's structure. acs.org

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for Sodium 2-(acetylamino)-5-aminobenzoate is achieved through computational methods, most notably Density Functional Theory (DFT). These theoretical calculations allow for the elucidation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for the structural analysis of the molecule.

Theoretical vibrational frequencies (IR and Raman) are typically computed and then scaled to correct for anharmonicity and the limitations of the theoretical model. The predicted spectra for the 2-(acetylamino)-5-aminobenzoate anion are based on the expected vibrational modes of its constituent functional groups: the carboxylate, the secondary amide (acetylamino), and the primary amine.

Infrared (IR) Spectroscopy:

The predicted IR spectrum of the 2-(acetylamino)-5-aminobenzoate anion would exhibit characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are anticipated to appear at distinct wavenumbers. The N-H stretching vibration of the secondary amide is also a prominent feature. Other significant predicted bands include the C=O stretching of the amide, and various bending and stretching vibrations of the aromatic ring and the amino groups. For comparison, studies on related aminobenzoic acids show that the bands for the primary amine N-H bonds are typically observed around 3329 and 3230 cm⁻¹. researchgate.net

Raman Spectroscopy:

The predicted Raman spectrum would complement the IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals are expected for the aromatic ring breathing modes and the symmetric vibrations of the functional groups. DFT calculations on similar benzoic acid derivatives have been used to assign Raman modes, with C=O, C=C, and C-H stretching modes being of particular interest. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR chemical shifts are critical for detailing the molecular structure. Theoretical predictions of these shifts for the 2-(acetylamino)-5-aminobenzoate anion can be made. The predicted ¹H NMR spectrum would show distinct signals for the protons of the aromatic ring, the amine group, the amide N-H, and the methyl group of the acetyl moiety. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring. Similarly, the predicted ¹³C NMR spectrum would provide the chemical shifts for each carbon atom in the molecule, including the carboxylate carbon, the aromatic carbons, and the carbons of the acetylamino group. Studies on related acetamido compounds provide a basis for assigning these chemical shifts. nih.gov

The following tables summarize the predicted spectroscopic data based on computational analysis and comparison with related known compounds.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (NH₂) | Asymmetric Stretch | ~3500 - 3400 |

| Amine (NH₂) | Symmetric Stretch | ~3400 - 3300 |

| Amide (N-H) | Stretch | ~3300 - 3250 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Methyl (CH₃) | Asymmetric Stretch | ~2960 |

| Methyl (CH₃) | Symmetric Stretch | ~2870 |

| Amide C=O | Stretch (Amide I) | ~1680 - 1650 |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1610 - 1550 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| Amide N-H | Bend (Amide II) | ~1550 - 1510 |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1420 - 1380 |

| C-N | Stretch | ~1350 - 1250 |

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) |

| Amide N-H | ~9.5 - 10.5 |

| Aromatic H (ortho to COO⁻) | ~7.8 - 8.0 |

| Aromatic H (ortho to NH₂) | ~7.0 - 7.2 |

| Aromatic H (meta to COO⁻ and NH₂) | ~6.5 - 6.7 |

| Amine NH₂ | ~5.0 - 6.0 |

| Methyl (CH₃) | ~2.0 - 2.2 |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylate (COO⁻) | ~170 - 172 |

| Amide (C=O) | ~168 - 170 |

| Aromatic C (attached to COO⁻) | ~120 - 122 |

| Aromatic C (attached to NHCOCH₃) | ~140 - 142 |

| Aromatic C (attached to NH₂) | ~148 - 150 |

| Aromatic C-H | ~110 - 130 |

| Methyl (CH₃) | ~23 - 25 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Sodium 2-(acetylamino)-5-aminobenzoate with high purity?

- Methodology :

- Step 1 : Start with a protected benzoic acid derivative (e.g., 2-amino-5-nitrobenzoic acid) to prevent unwanted side reactions. Acetylation of the amino group can be achieved using acetic anhydride under basic conditions .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol).

- Step 3 : Neutralize the carboxylic acid group with sodium hydroxide to form the sodium salt.

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with a gradient of ethyl acetate and methanol) to isolate the product. Monitor purity via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

- Techniques :

- NMR Spectroscopy : Use H and C NMR in DMSO-d6 to confirm the acetyl and aromatic proton environments. The sodium carboxylate resonance typically appears downfield (~170 ppm in C NMR) .

- X-ray Crystallography : Grow single crystals via slow evaporation in methanol. Compare unit cell parameters and bond angles to structurally similar compounds (e.g., 2-amino-5-fluorobenzoic acid derivatives) .

- FT-IR : Identify characteristic peaks for the acetyl group (~1650 cm, C=O stretch) and carboxylate (~1550 cm, asymmetric COO stretch) .

Advanced Research Questions

Q. How can conflicting purity data from HPLC and non-aqueous titration be reconciled for this compound?

- Resolution Strategy :

- Step 1 : Validate both methods using a certified reference standard (if available).

- Step 2 : For HPLC, optimize the mobile phase (e.g., acetonitrile/phosphate buffer, pH 3.0) and column (C18 reverse-phase) to resolve co-eluting impurities. Use diode-array detection (DAD) to confirm peak homogeneity .

- Step 3 : For titration, ensure the solvent system (e.g., glacial acetic acid with perchloric acid) does not protonate the carboxylate group. Correct for moisture content via Karl Fischer titration .

- Cross-Validation : Compare results with mass spectrometry (LC-MS) to identify undetected impurities .

Q. What advanced approaches are used to profile trace impurities in this compound?

- Methodology :

- Impurity Identification : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Compare fragmentation patterns to known impurities (e.g., acetylated byproducts or sulfonamide derivatives) .

- Quantification : Employ a calibration curve with impurity standards (e.g., 2,4-dichlorobenzoic acid or sulfamoyl analogs) at concentrations ≥0.1% (w/w). Validate limits of detection (LOD) and quantification (LOQ) .

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate impurities from aqueous solutions .

Experimental Design and Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

- Conditions : Prepare solutions at pH 2.0 (HCl), 7.4 (phosphate buffer), and 9.0 (borate buffer). Incubate at 25°C, 40°C, and 60°C for 0–30 days.

- Analysis : Monitor degradation via UV-Vis spectroscopy (absorbance at λ~270 nm) and HPLC. Track the emergence of degradation products (e.g., deacetylated or hydrolyzed derivatives) .

- Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants () and shelf-life () .

Q. What statistical methods are recommended for analyzing contradictory spectral data in structural studies?

- Approach :

- Principal Component Analysis (PCA) : Reduce dimensionality of IR or NMR datasets to identify outliers or instrumental variability.

- Error Propagation : Calculate uncertainties in crystallographic parameters (e.g., bond lengths, angles) using software like SHELXL. Compare results to theoretical models (DFT calculations) .

- Reproducibility : Repeat experiments with independent batches and report mean ± standard deviation (SD) for key parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.